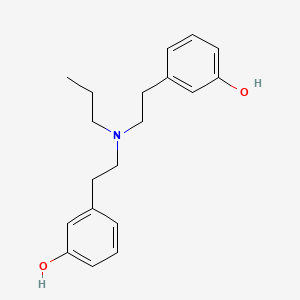

3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

科学研究应用

作用机制

相似化合物的比较

准备方法

RU 24926 的合成涉及二苯乙胺衍生物的制备。 合成路线通常包括在特定条件下使合适的苯乙胺前体反应,以产生所需化合物 . 公开领域中没有 readily available 的详细工业生产方法。

生物活性

3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol (often abbreviated as BPC) is a synthetic compound that belongs to the bisphenol family. This family is known for its structural similarity to Bisphenol A (BPA), which has been extensively studied for its biological activity and endocrine-disrupting properties. The biological activity of BPC is of particular interest due to its potential effects on human health and the environment.

Chemical Structure and Properties

BPC is characterized by its unique structure, which includes a propylimino group linking two bisphenol units. This structural feature may influence its interactions with biological systems, particularly with estrogen receptors.

Endocrine Disruption

Research indicates that BPC exhibits endocrine-disrupting activity , similar to other bisphenols. Studies have shown that BPC can bind to estrogen receptors (ER), specifically ERα and ERβ, with varying degrees of agonistic and antagonistic activity.

- Agonistic Activity : In vitro assays have demonstrated that BPC can activate ERα and ERβ, albeit to a lesser extent than BPA. For instance, BPC was found to induce transcriptional activity in HeLa cells, although this activity was significantly lower than that of BPA, which is considered a potent estrogen mimic .

- Antagonistic Activity : BPC also acts as an antagonist for ERβ, inhibiting the receptor's activation by endogenous estrogens. This dual action complicates its classification as merely an agonist or antagonist and raises concerns regarding its potential health effects .

Toxicological Studies

Several toxicological studies have evaluated the effects of BPC on various biological systems:

- In Vitro Studies : In a series of assays, BPC was shown to disrupt normal cellular signaling pathways associated with hormone regulation. For example, it has been linked to altered gene expression profiles in breast cancer cell lines, suggesting a potential role in tumorigenesis .

- In Vivo Studies : Animal studies have indicated that exposure to BPC may lead to reproductive and developmental toxicity. For instance, prenatal exposure studies have suggested potential impacts on fetal development and subsequent neurobehavioral outcomes in offspring .

Case Studies

A notable case study highlighted the effects of high prenatal exposure to BPA and its analogs like BPC. In this case, a mother exhibited elevated urinary BPA levels during pregnancy, correlating with neurobehavioral changes in her infant. Although direct links to BPC were not established in this case, it underscores the importance of understanding the broader implications of bisphenol exposure during critical developmental windows .

Data Tables

The following table summarizes key findings from various studies on the biological activity of BPC:

| Study Type | Model Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| In Vitro | HeLa Cells | 24 hours | Induced transcriptional activity; weaker than BPA |

| In Vivo | Rats | 28 days | Altered reproductive parameters; increased uterine weight |

| Epidemiological | Human Cohort | Pregnancy | Correlation between high BPA exposure and neurobehavioral changes in infants |

属性

CAS 编号 |

65934-61-4 |

|---|---|

分子式 |

C19H25NO2 |

分子量 |

299.4 g/mol |

IUPAC 名称 |

3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol |

InChI |

InChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3 |

InChI 键 |

RVXNTMVFBHOIKH-UHFFFAOYSA-N |

SMILES |

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |

规范 SMILES |

CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |

外观 |

Solid powder |

Key on ui other cas no. |

65934-61-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

74515-04-1 (hydrochloride) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol 3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride RU 24926 RU-24926 RU24926 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。